molecular formula C14H11BF3NO4 B1408910 (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid CAS No. 1704069-19-1

(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1408910
CAS No.: 1704069-19-1
M. Wt: 325.05 g/mol
InChI Key: FSBDJVUQCHTMAG-UHFFFAOYSA-N
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Description

(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C14H11BF3NO4. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-(trifluoromethoxy)aniline with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenol derivatives, while reduction results in hydroxylated compounds.

Scientific Research Applications

(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (4-((3-(Methoxy)phenyl)carbamoyl)phenyl)boronic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (4-((3-(Chloromethoxy)phenyl)carbamoyl)phenyl)boronic acid: Similar structure but with a chloromethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific research applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

[4-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-3-1-2-11(8-12)19-13(20)9-4-6-10(7-5-9)15(21)22/h1-8,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBDJVUQCHTMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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